Ácido indolizina-2-carboxílico

Descripción general

Descripción

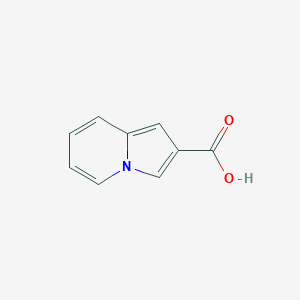

Indolizine-2-carboxylic acid is a nitrogen-containing heterocyclic compound with the molecular formula C9H7NO2. It is a derivative of indolizine, which is a bicyclic structure consisting of a pyrrole ring fused to a pyridine ring.

Aplicaciones Científicas De Investigación

Antiviral Applications

Indolizine-2-carboxylic acid has emerged as a promising scaffold for the development of antiviral agents, particularly against HIV and Hepatitis B virus (HBV).

HIV-1 Integrase Inhibitors

Recent studies have identified derivatives of indolizine-2-carboxylic acid as potent inhibitors of HIV-1 integrase, which is crucial for the viral life cycle. One study demonstrated that a specific derivative exhibited an IC50 value of 0.13 μM, indicating strong inhibitory activity. The mechanism involves chelation of Mg²⁺ ions in the active site of integrase, enhancing binding affinity and efficacy .

| Compound | IC50 Value (μM) | Mechanism |

|---|---|---|

| Derivative 20a | 0.13 | Inhibits strand transfer by chelating Mg²⁺ ions |

Hepatitis B Virus Inhibition

Indolizine-2-carboxamides have also been developed as antiviral agents against HBV. These compounds target viral proteins involved in replication, offering a potential new treatment avenue for chronic HBV infection, which affects millions globally. The compounds are designed to overcome limitations of existing therapies, such as drug resistance and low efficacy .

Neuropharmacological Activity

Indolizine-2-carboxylic acid derivatives have shown significant neuropharmacological effects, particularly as inhibitors of monoamine oxidase (MAO), an enzyme linked to neurodegenerative diseases.

Monoamine Oxidase Inhibition

Research has indicated that N'-substituted hydrazides derived from indolizine-2-carboxylic acid exhibit superior MAO inhibition compared to established drugs like iproniazid. These findings suggest potential applications in treating mood disorders and neurodegenerative conditions .

| Compound Type | MAO Inhibition Activity |

|---|---|

| N'-Substituted Hydrazides | More active than Iproniazid |

Synthesis and Chemical Applications

The synthesis of indolizine-2-carboxylic acid derivatives has been optimized using various methodologies, enhancing their accessibility for research and pharmaceutical development.

Synthesis Techniques

Recent advancements include the use of propylphosphonic acid anhydride as a coupling agent, which has facilitated the efficient synthesis of indolizine-2-carboxamido derivatives . This method improves yields and simplifies the preparation process.

| Synthesis Method | Advantages |

|---|---|

| Propylphosphonic Acid Anhydride | High yield, efficient |

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationships of indolizine derivatives is crucial for optimizing their pharmacological properties.

SAR Insights

Studies have explored how modifications at various positions on the indolizine ring influence biological activity. For instance, altering substituents on the C3 position has been shown to enhance integrase inhibitory activity by improving interactions with hydrophobic cavities near the active site .

Mecanismo De Acción

Target of Action

Indolizine-2-carboxylic acid is a nitrogen-containing heterocycle . The respiratory system is suggested as a potential target organ .

Mode of Action

Indolizine derivatives are known to interact with various biological targets, leading to diverse biological activities . For instance, some indolizine derivatives have shown significant activity against human cancer cells .

Biochemical Pathways

Indolizine and its derivatives are known to be involved in various biological activities, suggesting they may interact with multiple biochemical pathways .

Result of Action

Indolizine derivatives have been screened for different biological activities such as antitubercular, antioxidant, antimicrobial, anticancer, and anti-inflammatory activities .

Action Environment

It’s known that the compound is stable at room temperature .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Indolizine-2-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of 2-pyridylacetic acid derivatives. This method typically requires the use of a strong acid catalyst, such as sulfuric acid, and elevated temperatures to facilitate the cyclization process . Another method involves the reaction of pyridine derivatives with acetylenic compounds under basic conditions, followed by oxidation to yield the desired carboxylic acid .

Industrial Production Methods: Industrial production of indolizine-2-carboxylic acid often employs scalable synthetic routes that ensure high yields and purity. One such method involves the use of transition metal-catalyzed reactions, which offer efficient and selective synthesis of the compound. For example, copper-catalyzed cycloaddition reactions have been utilized to produce indolizine derivatives on an industrial scale .

Análisis De Reacciones Químicas

Types of Reactions: Indolizine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: Electrophilic substitution reactions can introduce various substituents onto the indolizine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Electrophilic reagents like halogens and nitro compounds are used under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of indolizine-2-carboxylic acid can yield indolizine-2-carboxaldehyde, while reduction can produce indolizine-2-methanol .

Comparación Con Compuestos Similares

- Indole-2-carboxylic acid

- Pyrrole-2-carboxylic acid

- Quinoline-2-carboxylic acid

Actividad Biológica

Indolizine-2-carboxylic acid (ICA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly as an inhibitor of various enzymes related to cancer and viral infections. This article reviews the biological activity of ICA, highlighting its mechanisms of action, structure-activity relationships, and potential therapeutic applications, supported by data tables and relevant case studies.

Overview of Indolizine-2-Carboxylic Acid

Indolizine-2-carboxylic acid is a derivative of indolizine, a bicyclic compound known for its pharmacological properties. The carboxylic acid functional group at the 2-position enhances its biological activity by facilitating interactions with biological targets. Recent studies have demonstrated its potential as an inhibitor of key enzymes involved in cancer progression and viral replication.

-

Inhibition of Enzymes : ICA has been shown to inhibit critical enzymes such as:

- Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO) : These enzymes are involved in tryptophan metabolism and have been implicated in tumor immune evasion. ICA derivatives exhibited low micromolar IC50 values, with some compounds showing IC50 values as low as 1.17 μM for IDO1 and 1.55 μM for TDO .

- HIV-1 Integrase : ICA was found to inhibit the strand transfer activity of HIV-1 integrase, with derivatives achieving IC50 values as low as 0.13 μM. The indole nucleus chelates magnesium ions within the integrase active site, which is crucial for its function .

- COX-2 Inhibition : Certain indolizine derivatives have demonstrated COX-2 inhibitory activity comparable to that of established nonsteroidal anti-inflammatory drugs (NSAIDs). For instance, one derivative showed an IC50 value of 5.84 μM against COX-2 .

Structure-Activity Relationships (SAR)

The biological activity of ICA and its derivatives can be significantly influenced by structural modifications. Key findings from SAR studies include:

- Substituents on the Indole Ring : The presence of electron-withdrawing groups at specific positions enhances binding affinity and inhibitory activity against target enzymes.

- Hydrophobic Interactions : Molecular docking studies revealed that hydrophobic interactions play a crucial role in the binding affinity of ICA derivatives to their targets .

Table 1: Biological Activity of Indolizine-2-Carboxylic Acid Derivatives

Case Study 1: Dual Inhibition of IDO1 and TDO

A study synthesized various indole-2-carboxylic acid derivatives that were evaluated for their ability to inhibit both IDO1 and TDO. The most potent derivative displayed dual inhibition with IC50 values indicating strong potential for cancer immunotherapy applications .

Case Study 2: Antiviral Activity Against HIV

Research focused on optimizing ICA derivatives for enhanced inhibitory effects against HIV-1 integrase. Structural modifications led to significant improvements in antiviral activity, demonstrating the compound's potential as a scaffold for developing new antiviral agents .

Propiedades

IUPAC Name |

indolizine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c11-9(12)7-5-8-3-1-2-4-10(8)6-7/h1-6H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSJHENXHFPTGKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CN2C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00344214 | |

| Record name | indolizine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00344214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3189-48-8 | |

| Record name | indolizine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00344214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | indolizine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What structural modifications have been explored for indolizine-2-carboxylic acid and how do they impact biological activity?

A1: Researchers have extensively investigated the Structure-Activity Relationship (SAR) of indolizine-2-carboxylic acid derivatives. A key focus has been on modifying the carboxylic acid moiety. For instance, synthesizing N'-substituted hydrazides of indolizine-2-carboxylic acid resulted in compounds with enhanced antimonoamine oxidase activity compared to iproniazid []. Further studies explored indolizine-2-carboxamides, synthesized by coupling indolizine-2-carboxylic acids with various amines and amino acid derivatives [, ]. These carboxamides demonstrated potential as HIV-1 protease inhibitors, highlighting the impact of structural modification on biological activity [].

Q2: What synthetic routes are commonly employed to access indolizine-2-carboxylic acid and its derivatives?

A2: One effective method utilizes the Morita–Baylis–Hillman reaction. This approach involves a time-controlled cyclization of a Morita–Baylis–Hillman adduct to selectively produce indolizine-2-carboxylic acid methyl esters, which can be further derivatized []. Another method involves using propylphosphonic acid anhydride as a coupling agent to facilitate the synthesis of indolizine-2-carboxamido derivatives from indolizine-2-carboxylic acid []. This method allows for the incorporation of various amino and hydrazino compounds with potential medicinal applications [].

Q3: Have any specific indolizine-2-carboxylic acid derivatives shown particular promise in biological studies?

A3: While research is ongoing, the synthesis of 6-cyano-1-hydroxy-7-methyl-5-oxo-3,5-dihydro-indolizine-2-carboxylic acid methyl ester stands out []. This compound serves as a key intermediate in the total synthesis of camptothecins, a class of potent anti-cancer agents []. The development of an improved synthesis for this derivative highlights its significance in medicinal chemistry [].

Q4: Beyond biological activity, have any other properties of indolizine-2-carboxylic acid derivatives been studied?

A4: Yes, researchers have investigated the dynamic behavior of indolizine-2-carboxamides using NMR spectroscopy []. Specifically, variable-temperature 1H and 13C NMR experiments were conducted to determine the rotational barriers around the N–CO bond in symmetrically substituted tertiary amides []. These studies provide valuable insights into the conformational properties of these compounds, which can be relevant for understanding their interactions with biological targets.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.